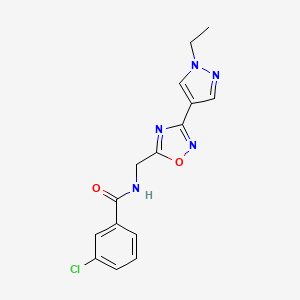
4-(N,N-dimethylsulfamoyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N,N-dimethylsulfamoyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide, also known as DMSO, is a compound that has been used in scientific research for several decades. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in many different fields of research. In
Scientific Research Applications
- The synthesis of asymmetrically disubstituted alkyltetrazines, including this compound, has been achieved through efficient routes like the Sonogashira coupling . These alkyltetrazines serve as valuable building blocks for designing bioactive molecules and drug candidates .
- Sodium 4-[3-(aryl)-1,2,4-oxadiazol-5-yl] propanoates, derivatives related to this compound, exhibit HKT-inhibitory activity . They act as competitive inhibitors, with IC50 values ranging from 42 to 339 μM. This finding could be relevant in the context of hypertension and electrolyte balance regulation .
- The compound’s structural features may contribute to its photophysical properties. For instance, aggregation can significantly boost the emission efficiency of certain molecules. In the case of siloles, aggregation turns them from weak luminophors into strong emitters. Investigating the aggregation-induced emission behavior of this compound could be an interesting avenue for research .
Chemical Biology and Medicinal Chemistry
HKT-Inhibitory Activity
Aggregation-Induced Emission Enhancement
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme 3-hydroxykynurenine transaminase (HKT) . HKT is part of the kynurenine pathway, an important metabolic pathway in many organisms .
Mode of Action
The compound acts as a competitive inhibitor of HKT . This means it competes with the natural substrate of the enzyme for the active site, preventing the enzyme from carrying out its normal function .
Biochemical Pathways
The inhibition of HKT affects the kynurenine pathway. This pathway leads to the biosynthesis of xanthurenic acid from 3-hydroxykynurenine . By inhibiting HKT, the compound can disrupt this pathway and potentially affect the production of reactive oxygen and nitrogen species .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibition of HKT. This can disrupt the normal functioning of the kynurenine pathway and potentially lead to changes in the levels of reactive oxygen and nitrogen species . .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as suggested by the moderate onset decomposition temperatures ranging from 166 °C to 249 °C for similar compounds . Additionally, the compound’s efficacy might be influenced by factors such as the presence of other competing substrates or inhibitors, the pH of the environment, and the specific characteristics of the target organism.
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-9-15-12(21-16-9)8-14-13(18)10-4-6-11(7-5-10)22(19,20)17(2)3/h4-7H,8H2,1-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIWFOIIKWFXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449337.png)
![3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile](/img/structure/B2449340.png)


![Lithium 2-[5-(dimethylamino)pyridin-2-yl]acetate](/img/structure/B2449344.png)
![5-[5,6-dichloro-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2449345.png)
![2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2449346.png)


![4-(Pyridine-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2449352.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2449353.png)